Ethyl 5-Bromo-2-naphthoate
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Overview
Description
Ethyl 5-Bromo-2-naphthoate is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 5-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-Bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of 2-naphthoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-Bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding naphthol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ethyl ester group can yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of substituted naphthoates.
Reduction: Formation of 5-bromo-2-naphthol.
Oxidation: Formation of 5-bromo-2-naphthoic acid.
Scientific Research Applications
Ethyl 5-Bromo-2-naphthoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-2-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
- Ethyl 1-Bromo-2-naphthoate
- Ethyl 6-Bromo-2-naphthoate
- Ethyl 5-Bromo-1-naphthoate
Comparison: Compared to its analogs, it may exhibit different biological activities and synthetic utility .
Properties
Molecular Formula |
C13H11BrO2 |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 5-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2H2,1H3 |
InChI Key |
AFTPDXYWGRVXEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)Br |
Origin of Product |
United States |
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